4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is an organic compound that features a bromine atom, a nitro group, and a sulfonamide group attached to a naphthalene and benzene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of N-(5-nitronaphthalen-1-yl)benzenesulfonamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: 4-amino-N-(5-nitronaphthalen-1-yl)benzenesulfonamide.
Oxidation: 4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonylsulfone.
Scientific Research Applications
4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
- 4-chloro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
- 4-iodo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Uniqueness
4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling Additionally, the combination of the nitro and sulfonamide groups provides a unique set of chemical and biological properties that can be exploited in various applications .
Properties
IUPAC Name |
4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4S/c17-11-7-9-12(10-8-11)24(22,23)18-15-5-1-4-14-13(15)3-2-6-16(14)19(20)21/h1-10,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUKMJEXWWGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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